molecular formula C15H11FO3 B578645 3-(3-Acetylphenyl)-4-fluorobenzoic acid CAS No. 1261991-51-8

3-(3-Acetylphenyl)-4-fluorobenzoic acid

Cat. No.: B578645
CAS No.: 1261991-51-8
M. Wt: 258.248
InChI Key: PTEJUUKQAVSEOM-UHFFFAOYSA-N
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Description

3-(3-Acetylphenyl)-4-fluorobenzoic acid is an organic compound that features both an acetyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Acetylphenyl)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Acetylphenyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield benzoic acid derivatives, while reduction may produce alcohols.

Scientific Research Applications

3-(3-Acetylphenyl)-4-fluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)-4-fluorobenzoic acid involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Acetylphenyl)-4-fluorobenzoic acid is unique due to the presence of both an acetyl group and a fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-acetylphenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)13-8-12(15(18)19)5-6-14(13)16/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEJUUKQAVSEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689741
Record name 3'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-51-8
Record name 3'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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